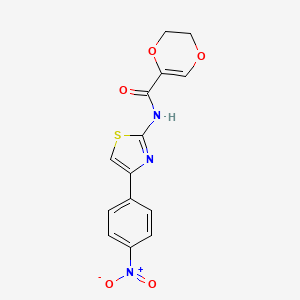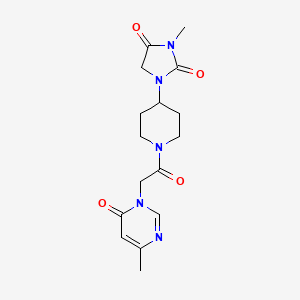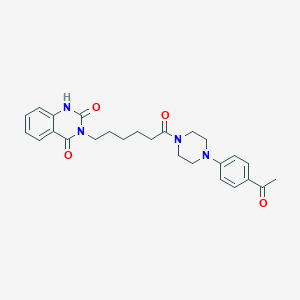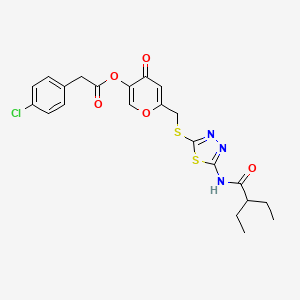
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule. It's characterized by multiple functional groups including thiadiazole, oxo-pyran, and chlorophenyl acetate. The combination of these groups suggests that the compound might have significant biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Formation of the Thiadiazole Ring: : The starting material, a suitable amidine, is reacted with thiosemicarbazide in an acidic medium to form the 1,3,4-thiadiazole ring.
Attachment of the Ethylbutanamido Group: : The 2-position of the thiadiazole ring undergoes nucleophilic substitution with an ethylbutanamide derivative under basic conditions.
Synthesis of the Oxo-Pyran Unit: : A cyclization reaction involving a precursor containing a carbonyl group and an alkene in the presence of a Lewis acid to form the oxo-pyran structure.
Formation of the Chlorophenyl Acetate Moiety: : The final step involves esterification using 4-chlorophenylacetic acid and the hydroxyl group of the oxo-pyran unit.
Industrial Production Methods
Scaling up the production for industrial purposes typically involves optimizing the reaction conditions mentioned above. This may include:
Continuous flow reactions to enhance yield and purity.
Using automated reactors to ensure consistent reaction parameters.
Advanced purification techniques like HPLC to isolate the desired product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at various sites, especially at the sulfur atom in the thiadiazole ring.
Reduction: : The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at positions adjacent to the heteroatoms in the thiadiazole and oxo-pyran rings.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or other peroxides under mild conditions.
Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF.
Substitution: : Halogens, alkyl halides, and other electrophiles in the presence of bases or acids depending on the reaction pathway.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones depending on the degree of oxidation.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Various substituted analogs depending on the nature of the substituents used.
科学的研究の応用
The compound has several applications across various fields:
Chemistry: : Used as a building block in organic synthesis due to its diverse functional groups.
Biology: : Potential as an inhibitor for enzymes due to its complex structure.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Utilized in the development of specialty materials and in the synthesis of complex molecules for pharmaceuticals.
作用機序
The compound exerts its effects through:
Molecular Targets: : The thiadiazole and oxo-pyran rings interact with various enzymes and receptors in the body.
Pathways: : The compound may interfere with metabolic pathways, leading to its potential therapeutic effects. For example, it might inhibit certain enzymes critical for the survival of bacteria or cancer cells.
類似化合物との比較
Similar Compounds
5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
6-((5-(1,2-dimethylpropylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenyl)acetate
Uniqueness
Functional Group Diversity: : The presence of diverse functional groups like ethylbutanamido and chlorophenyl acetate sets this compound apart.
Biological Activity: : Unique inhibitory activity against specific enzymes compared to similar compounds.
Conclusion
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a multifaceted compound with significant potential in various scientific and industrial applications due to its complex structure and diverse functional groups. Its synthesis, reaction mechanisms, and unique properties make it a valuable subject of study in organic chemistry and related fields.
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHXAZINPNDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
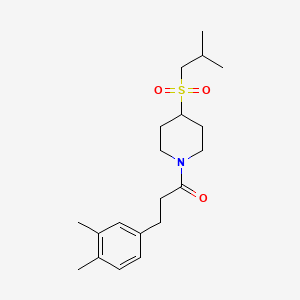
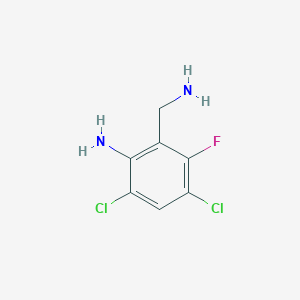
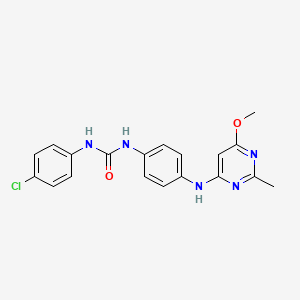
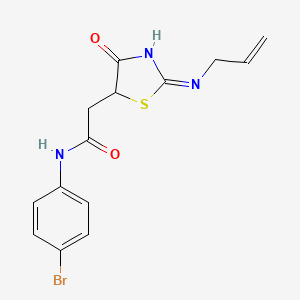
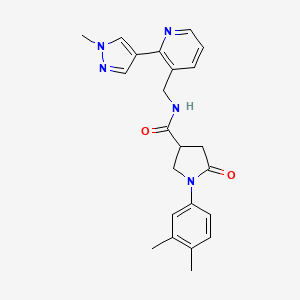
![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
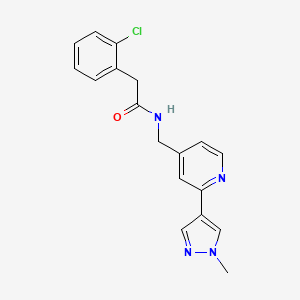
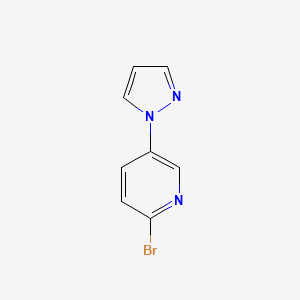
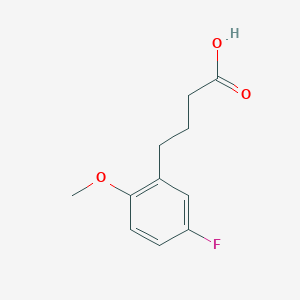
![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)
